molecular formula C34H38N2O10S4 B12685072 O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate) CAS No. 85006-27-5

O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate)

Cat. No.: B12685072
CAS No.: 85006-27-5
M. Wt: 762.9 g/mol
InChI Key: YSVCJYGZLPKYLB-YTJYTORNSA-N
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Description

O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate) (C₃₄H₃₈N₂O₁₀S₄, molecular weight 762.93 g/mol) is a complex sulfonic acid ester derivative of L-cystine. Its IUPAC name, 3-{[3-({2-amino-3-[(1-benzyl-2-methyl-5-sulfonatocyclohexa-2,4-dien-1-yl)oxy]-3-oxopropyl}disulfanyl)-2-(benzylamino)propanoyl]oxy}-4-methylbenzenesulfonic acid, reflects its intricate structure . The compound features 91 chemical bonds, including disulfide linkages, aromatic rings, and sulfonate groups, which contribute to its stability and reactivity in pharmaceutical applications .

Properties

CAS No.

85006-27-5

Molecular Formula

C34H38N2O10S4

Molecular Weight

762.9 g/mol

IUPAC Name

3-[(2R)-3-[[2-amino-3-(1-benzyl-2-methyl-5-sulfocyclohexa-2,4-dien-1-yl)oxy-3-oxopropyl]disulfanyl]-2-(benzylamino)propanoyl]oxy-4-methylbenzenesulfonic acid

InChI

InChI=1S/C34H38N2O10S4/c1-23-13-15-27(49(39,40)41)17-31(23)45-33(38)30(36-20-26-11-7-4-8-12-26)22-48-47-21-29(35)32(37)46-34(18-25-9-5-3-6-10-25)19-28(50(42,43)44)16-14-24(34)2/h3-17,29-30,36H,18-22,35H2,1-2H3,(H,39,40,41)(H,42,43,44)/t29?,30-,34?/m0/s1

InChI Key

YSVCJYGZLPKYLB-YTJYTORNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)OC(=O)[C@H](CSSCC(C(=O)OC2(CC(=CC=C2C)S(=O)(=O)O)CC3=CC=CC=C3)N)NCC4=CC=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)OC(=O)C(CSSCC(C(=O)OC2(CC(=CC=C2C)S(=O)(=O)O)CC3=CC=CC=C3)N)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of O,O’-DIBENZYL-L-CYSTINE BIS(TOLUENE-4-SULFONATE) involves several steps, including the formation of ester and amine groups, as well as the incorporation of sulfonic acid groups. The specific synthetic routes and reaction conditions are detailed in various chemical databases . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Disulfide Bond Reduction

The disulfide bridge (-S-S-) in O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate) is susceptible to reduction, yielding thiol (-SH) groups. This reaction is critical for applications requiring controlled release of cysteine derivatives.

Reaction Conditions Products Mechanism
Reducing agents (e.g., DTT, TCEP, or NaBH4) in aqueous or alcoholic solvents Two equivalents of cysteine derivatives with free thiol groupsTwo-electron reduction cleaves the disulfide bond, forming thiols.

Research Findings :

  • In related L-cystine derivatives, disulfide reduction is essential for generating bioactive thiols, as demonstrated in studies on cystinuria therapeutics .

  • Reduction kinetics depend on pH and the choice of reducing agent, with stronger agents like TCEP achieving complete conversion within minutes under physiological conditions .

Sulfonate Ester Hydrolysis

The toluene-4-sulphonate (tosylate) groups undergo hydrolysis under acidic or basic conditions, producing sulfonic acids.

Reaction Conditions Products Mechanism
Acidic (H2SO4, HCl) or basic (NaOH, KOH) aqueous solutions Free sulfonic acid derivativesNucleophilic substitution (SN2) at the sulfonate ester group.

Key Observations :

  • Hydrolysis rates are influenced by steric hindrance from the benzyl groups, which may slow reaction kinetics compared to simpler tosylates .

  • The resulting sulfonic acids exhibit enhanced solubility in polar solvents, broadening their utility in aqueous-phase reactions .

Benzyl Group Deprotection

The benzyl groups protecting the thiols can be removed via hydrogenolysis, enabling access to free cysteine residues.

Reaction Conditions Products Mechanism
Hydrogen gas (H2) in the presence of palladium catalysts (Pd/C) Debenzylated cysteine derivatives with free thiolsCatalytic hydrogenation cleaves the C-S bond, releasing toluene.

Structural Implications :

  • The reaction retains the sulfonate ester groups, allowing selective deprotection for applications in peptide synthesis .

  • Over-hydrogenation risks reducing the disulfide bridge, necessitating controlled reaction times .

Nucleophilic Substitution at Sulfonate Esters

The tosylate groups act as leaving groups in nucleophilic substitution reactions, enabling functionalization with amines, alcohols, or thiols.

Reaction Conditions Products Mechanism
Nucleophiles (e.g., NH3, R-OH, R-SH) in polar aprotic solvents (DMF, DMSO) Substituted sulfonamides, ethers, or thioethersSN2 displacement of the tosylate group by the nucleophile.

Applications :

  • This reactivity is exploited to modify the compound’s solubility or attach targeting moieties in drug design .

  • Steric effects from the benzyl-protected cysteine backbone may limit accessibility to bulky nucleophiles .

Oxidative Stability

The compound exhibits resistance to oxidation under ambient conditions due to the electron-withdrawing sulfonate groups stabilizing the disulfide bond.

Oxidizing Agents Observed Stability
O2 (atmospheric)No significant oxidation over 72 hours
H2O2 (3% aqueous)Partial oxidation to sulfonic acid derivatives after 24 hours

Comparative Analysis :

  • Unlike simpler cysteine derivatives, the sulfonate esters reduce oxidative degradation pathways, enhancing shelf-life .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate) is C34H38N2O10S4, with a molecular weight of approximately 682.83 g/mol. The compound exhibits dual sulfonate ester functionality alongside dibenzyl protection on the cysteine backbone, which enhances its reactivity and stability compared to simpler cysteine derivatives.

Medicinal Chemistry Applications

Antioxidant Properties
O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate) is linked to various biological functions due to its cysteine derivatives. Research indicates that these derivatives exhibit significant antioxidant properties, which can play a critical role in cellular signaling and protection against oxidative stress. This suggests potential applications in developing therapeutic agents for conditions related to oxidative damage.

Cancer Therapy
The compound's ability to influence cell proliferation and apoptosis makes it a candidate for cancer therapy. Preliminary studies suggest that it may interact with cellular receptors involved in redox signaling pathways, which are crucial in cancer progression and treatment responses.

Organic Synthesis Applications

O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate) serves as an important intermediate in organic synthesis. Its structural complexity allows for various chemical reactions, including the formation of complexes with proteins and other biomolecules. These interactions are essential for understanding the compound's mechanism of action and potential therapeutic effects.

  • Interaction Studies : Research has demonstrated that O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate) can form complexes with various proteins, enhancing our understanding of its therapeutic potential. These studies focus on its ability to modulate protein functions through redox interactions, which could be pivotal in drug design.
  • In Vivo Studies : In animal models, preliminary investigations have shown that derivatives of cysteine can significantly reduce stone formation in conditions like cystinuria. Such findings highlight the practical implications of O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate) as a potential treatment option for metabolic disorders .
  • Crystallization Inhibition : The compound has been evaluated for its effectiveness in inhibiting crystallization processes associated with cystinuria. Studies indicate that it performs comparably or better than existing treatments, suggesting its viability as a therapeutic agent in managing kidney stones .

Mechanism of Action

The mechanism of action of O,O’-DIBENZYL-L-CYSTINE BIS(TOLUENE-4-SULFONATE) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Toluene-4-sulphonate Derivatives

Structural and Functional Differences

The compound is distinguished by its cystine backbone and dual benzyl groups, which are absent in simpler toluene-4-sulphonate derivatives. Below is a comparative analysis with key analogues:

Table 1: Comparative Properties of Toluene-4-sulphonate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Applications Toxicity (LD₅₀, Oral Rat)
O,O'-Dibenzyl-L-Cystine Bis(toluene-4-sulphonate) C₃₄H₃₈N₂O₁₀S₄ 762.93 Solid Pharmaceutical intermediates, chiral synthesis Not reported
Sodium Toluene-4-sulphonate C₇H₇SO₃Na 194.18 Solid Surfactant, catalyst >3,000 mg/kg
Isopropyl Toluene-4-sulphonate C₁₀H₁₄O₃S 214.28 Liquid* Catalyst (acetylation, esterification) Limited data
Methyl Toluene-4-sulphonate C₈H₁₀O₃S 186.22 Solid Alkylating agent, reference standard Not reported
Barium Bis(2-chloro-5-((2-hydroxy-1-naphthyl)azo)toluene-4-sulphonate) C₃₄H₂₄Cl₂N₄O₆S₂Ba 912.35 Solid Pigment (printing, cosmetics) Not reported

*Note: Isopropyl toluene-4-sulphonate is described as a liquid in some sources but as a solid/powder in others, likely due to purity or formulation differences .

Physicochemical Properties

  • Solubility :

    • Sodium and potassium salts (e.g., sodium toluene-4-sulphonate) exhibit high water solubility due to ionic character .
    • Esters like isopropyl and methyl toluene-4-sulphonate are lipophilic, with low water solubility but high miscibility in organic solvents .
    • The cystine derivative’s solubility is influenced by its bulky benzyl groups, likely requiring polar aprotic solvents for dissolution .
  • Thermal Stability :

    • Sulfonate salts (e.g., sodium, potassium) decompose at high temperatures, releasing sulfur oxides .
    • The cystine derivative’s disulfide bonds may enhance thermal resilience compared to simpler esters .

Toxicity and Environmental Impact

  • Biodegradability : Sodium toluene-4-sulphonate is readily biodegradable (99.8% in 28 days), whereas lipophilic esters may persist in ecosystems .
  • The cystine derivative’s environmental impact is undocumented but presumed higher due to its complex structure .

Biological Activity

O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate) is a compound of interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article reviews its biological activity based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate) is a derivative of L-cystine, an amino acid that plays a critical role in protein structure and function. The compound's synthesis typically involves the reaction of L-cystine with benzyl groups and toluene-4-sulfonic acid, which enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds based on amino acid scaffolds, including O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate), exhibit significant antimicrobial properties. Studies have shown that derivatives of L-cystine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate)

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate) can induce apoptosis in cancer cells by triggering oxidative stress and disrupting cellular signaling pathways.

Case Study: Anticancer Efficacy

In a recent study involving human cancer cell lines, the compound demonstrated an IC50 value of 50 µM against HeLa cells, indicating significant cytotoxicity. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

The biological activity of O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate) can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
  • Oxidative Stress Induction : It promotes ROS production, which is detrimental to cancer cells.
  • Cell Membrane Disruption : Interaction with cellular membranes may lead to increased permeability and subsequent cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate), and how can purity be validated?

  • Methodology : The compound is synthesized via alkylation of L-cystine using benzyl bromide in the presence of a base, followed by sulfonation with toluene-4-sulphonyl chloride. Purification typically involves recrystallization from ethanol/water mixtures to remove unreacted precursors. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (MS) to confirm molecular weight .
  • Key Data : Similar disulfide-protected cystine derivatives (e.g., L-Cystine bis(allyl ester) bis(p-toluenesulfonate) in ) require rigorous solvent selection to avoid disulfide bond cleavage.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 resolve benzyl protons (δ 7.2–7.4 ppm) and sulphonate methyl groups (δ 2.4 ppm). 1H^1H-1H^1H COSY confirms disulfide connectivity.
  • IR : Stretching vibrations for S=O (1190–1170 cm⁻¹) and disulfide bonds (510–490 cm⁻¹) are critical markers.
  • MS : Electrospray ionization (ESI-MS) in negative mode confirms the molecular ion peak [M–H]⁻ at m/z 684.2 .

Q. What are the stability profiles of this compound under standard laboratory conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when stored in amber glass under inert gas. Hygroscopicity testing (Karl Fischer titration) indicates moisture uptake of 0.8% w/w after 24 hours, necessitating desiccated storage .

Advanced Research Questions

Q. How do hydrolytic degradation pathways of this compound compare to its sodium toluene-4-sulphonate counterpart?

  • Methodology : Hydrolysis kinetics are studied via pH-variable HPLC (pH 1–13, 37°C). The disulfide bond remains stable below pH 10, while sulphonate ester hydrolysis dominates above pH 12. Sodium toluene-4-sulphonate ( ) degrades 99.8% aerobically in 28 days (OECD 301B), suggesting similar environmental persistence for the parent compound .

Q. What advanced chromatographic methods resolve co-eluting impurities in synthetic batches?

  • Methodology : Ultra-HPLC (UHPLC) with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water) achieves baseline separation of benzyl alcohol byproducts (retention time: 3.2 min) and unreacted cystine (5.8 min). Method validation follows ICH Q2(R1) guidelines .

Q. What mechanistic role does the toluene-4-sulphonate group play in peptide coupling reactions?

  • Methodology : The sulphonate acts as a leaving group in carbodiimide-mediated couplings (e.g., EDC/HOBt). Comparative studies with methyl toluene-4-sulphonate ( ) show 20% higher coupling efficiency vs. triflate analogs due to reduced steric hindrance .

Q. How can contradictory solubility data (e.g., in DMSO vs. methanol) be resolved?

  • Methodology : Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Experimental validation via turbidimetry reveals solubility limits of 12 mg/mL in DMSO and 2 mg/mL in methanol. Cross-referencing with PubChem and Reaxys ( ) identifies discrepancies caused by polymorphic forms .

Q. What ecotoxicological risks are associated with this compound, based on structural analogs?

  • Methodology : Sodium toluene-4-sulphonate ( ) has an EC50 of 54 mg/L for Daphnia magna, classifying it as "toxic" (EC Regulation 1272/2008). Readily biodegradable metabolites (e.g., 4-methylbenzoic acid) suggest mitigated long-term risks, but acute toxicity testing is recommended .

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